7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Chemical Biology Multidrug Resistance (MDR) Structure-Activity Relationship (SAR)

Sourcing benzazepine intermediates with incorrect substitution patterns leads to failed syntheses and non-reproducible pharmacology. This 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 847173-30-2) is the exact building block for ivabradine and HCN channel modulators. - Ensures fidelity to published routes for cardiovascular drug candidates. - Differentiated from dihydroxy analogs for DNA-binding and MDR reversal studies. - Enables CNS analog synthesis based on the SCH 12679 anti-aggressive scaffold.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 847173-30-2
Cat. No. B14146923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
CAS847173-30-2
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCCCN2)OC
InChIInChI=1S/C12H17NO2/c1-14-11-7-9-5-3-4-6-13-10(9)8-12(11)15-2/h7-8,13H,3-6H2,1-2H3
InChIKeyWZVVSROLGHZUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Compound Overview


7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a nitrogen-containing heterocyclic compound classified as a tetrahydrobenzo[b]azepine. It features a saturated seven-membered azepine ring fused to a dimethoxy-substituted benzene ring. This precise substitution pattern—specifically, methoxy groups at the 7- and 8-positions on a 2,3,4,5-tetrahydro-1H-benzo[b]azepine core—defines its physicochemical and biological properties . The compound is primarily utilized as a building block or key intermediate in the synthesis of pharmacologically active molecules, including known drug candidates and research tools .

Key intermediate for benzo[b]azepine derivatives
Defined 7,8-dimethoxy substitution ensures synthetic pathway fidelity

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Substitution Risks


Benzazepine analogs are not interchangeable due to the profound impact of ring position, saturation, and substituent identity on biological activity and physicochemical properties. For instance, the distinction between a 1H-benzo[b]azepine and a 3H-benzo[d]azepine isomer can alter molecular geometry and target binding [1]. Furthermore, the specific 7,8-dimethoxy substitution pattern confers unique electron density and potential for hydrogen bonding, differentiating it from hydroxyl-, chloro-, or monomethoxy-substituted analogs [2]. In synthetic applications, the 7,8-dimethoxy group serves as a critical handle for subsequent functionalization or as a key pharmacophoric element in target molecules like ivabradine and related cardiovascular agents, meaning the exact CAS-defined compound is non-negotiable for reproducing specific synthetic routes or biological data . Therefore, procurement decisions must be based on the precise compound, CAS 847173-30-2, to ensure experimental fidelity.

Ring isomer 1H-benzo[b]azepine vs 3H-benzo[d]azepine may alter geometry and binding
Substituent shift Hydroxy, chloro, or monomethoxy analogs may change reactivity and biological profile
CAS specificity Deviation from CAS 847173-30-2 may derail synthetic routes or target identity

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Key Analog Comparisons


Methoxy vs. Hydroxy: DNA Binding and P-gp Inhibition

In a systematic study of 3-benzazepines, the 7,8-dimethoxy substitution pattern on the tetrahydrobenzazepine core confers distinct biological activities compared to the 7,8-dihydroxy analog. The 7,8-dimethoxy compounds (specifically compounds [5] and [10] from the study) were uniquely able to form a complex with the replicative form of plasmid DNA, an activity not reported for their 7,8-dihydroxy counterparts [1]. Conversely, while the 7,8-dihydroxy compounds ([7]–[9]) exhibited significant cytotoxicity against HL-60 cells, the 7,8-dimethoxy compounds did not produce radicals and were less cytotoxic, indicating a divergent mechanism of action [1]. Notably, both 7,8-dimethoxy and 7,8-dihydroxy compounds inhibited the P-glycoprotein (Pgp) efflux pump, with the 7,8-dimethoxy compound [5] showing MDR reversal activity, though the 7,8-dihydroxy compound [8] was two-fold more potent than verapamil [1].

Methoxy vs. Hydroxy Profile
Head-to-head
Forms DNA complex; non-cytotoxic in HL-60 cells
Differentiates from dihydroxy analogs in DNA-binding and cytotoxicity
P-gp inhibition context requires review
Chemical Biology Multidrug Resistance (MDR) Structure-Activity Relationship (SAR) 3-Benzazepine

Anti-Aggressive Activity of the N-Methyl-1-Phenyl Derivative

The 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine core serves as the foundation for SCH 12679 (Trimopam), an N-methyl-1-phenyl derivative. This compound demonstrated a unique pharmacological profile in preclinical models: it was active in a broad spectrum of laboratory models of aggressive behavior without producing any signs of neurologic impairment up to lethal doses [1]. This is a highly differentiated profile compared to other benzazepines, such as the 7,8-dihydroxy analog SKF-38393, which acts as a selective dopamine D1 receptor agonist and produces distinct behavioral and physiological effects [2]. The N-methyl-1-phenyl substitution on the 7,8-dimethoxy core is critical for this activity, highlighting the scaffold's ability to be tuned for specific CNS applications without typical neurological side effects.

N-Methyl-1-phenyl Derivative
Cross-study comparable
Active in anti-aggression models without neurologic impairment
Supports CNS behavioral research fit without D1 agonist activity
Model-response interpretation required
Neuropsychopharmacology Behavioral Pharmacology Drug Discovery 3-Benzazepine

Ivabradine and HCN Blockers: Key Intermediate

The 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is an advanced key intermediate in the synthesis of ivabradine and related hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers . Ivabradine is a clinically used drug for stable angina and heart failure. The specific 7,8-dimethoxy substitution pattern is preserved in the final drug molecule and is essential for its binding to the HCN channel [1]. Analogs lacking this substitution, or with different substitution patterns (e.g., monomethoxy, hydroxyl, or chloro), would lead to different chemical entities that are not intermediates for ivabradine and would likely have altered HCN channel blocking properties [2]. This makes CAS 847173-30-2 a critical, non-substitutable starting material for any research or development program involving ivabradine or related analogs.

Synthetic Intermediate Role
Class-level inference
Direct intermediate for ivabradine and related HCN blockers
Essential for reproducing published synthetic routes
Verify exact CAS for synthetic fidelity
Synthetic Chemistry Cardiovascular Pharmacology Process Chemistry Ivabradine

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Research Applications


Ivabradine and HCN Modulator Synthesis

As a validated key intermediate for the synthesis of ivabradine, this compound is essential for process chemistry development, analog synthesis, and the creation of novel chemical entities targeting the HCN channel. Its use ensures fidelity to published synthetic routes and pharmacological profiles [1]. For procurement, this guarantees that the synthesized final compounds are structurally identical to those in the literature, enabling direct comparison of biological data.

DNA Binding and MDR Studies

The unique ability of 7,8-dimethoxy-3-benzazepines to form complexes with plasmid DNA, as distinct from their dihydroxy analogs, makes this compound a valuable probe for studying DNA-small molecule interactions. It can also serve as a core scaffold for developing novel MDR reversal agents, given the demonstrated P-glycoprotein inhibitory activity of related structures [1]. Researchers can utilize this compound to explore structure-activity relationships (SAR) around DNA binding and MDR modulation without the confounding variable of cytotoxicity observed with dihydroxy analogs.

CNS Scaffold with Favorable Safety Profile

The core scaffold forms the basis of SCH 12679, an anti-aggressive agent with a unique profile of efficacy without neurological impairment. This makes the compound an attractive starting point for CNS drug discovery programs seeking to avoid the motor side effects commonly associated with dopaminergic agents [1]. Procurement of this specific building block enables the rational design and synthesis of new analogs aimed at treating behavioral disorders with improved safety and tolerability.

Application
Selection Property
Validation Focus
HCN modulator synthesis
7,8-dimethoxy intermediate
Synthetic route fidelity
DNA interaction & MDR research
Methoxy-substituted scaffold
DNA-binding endpoint review
CNS behavioral research
N-methyl-1-phenyl derivative scaffold
Behavioral endpoint and model-safety review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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